Ezh2-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

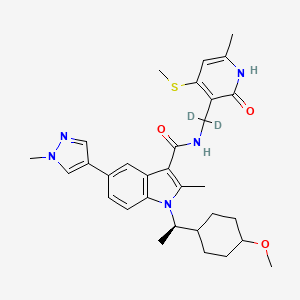

Structure

3D Structure

Properties

Molecular Formula |

C31H39N5O3S |

|---|---|

Molecular Weight |

563.8 g/mol |

IUPAC Name |

N-[dideuterio-(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1-[(1R)-1-(4-methoxycyclohexyl)ethyl]-2-methyl-5-(1-methylpyrazol-4-yl)indole-3-carboxamide |

InChI |

InChI=1S/C31H39N5O3S/c1-18-13-28(40-6)26(30(37)34-18)16-32-31(38)29-20(3)36(19(2)21-7-10-24(39-5)11-8-21)27-12-9-22(14-25(27)29)23-15-33-35(4)17-23/h9,12-15,17,19,21,24H,7-8,10-11,16H2,1-6H3,(H,32,38)(H,34,37)/t19-,21?,24?/m1/s1/i16D2 |

InChI Key |

PQUSFWLSUSLFIZ-KWNQWHDASA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(NC1=O)C)SC)NC(=O)C2=C(N(C3=C2C=C(C=C3)C4=CN(N=C4)C)[C@H](C)C5CCC(CC5)OC)C |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=C2C=C(C=C3)C4=CN(N=C4)C)C(C)C5CCC(CC5)OC)C)SC |

Origin of Product |

United States |

Foundational & Exploratory

Ezh2-IN-7: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology. Overexpression and mutation of EZH2 are implicated in the progression of various cancers. This document provides a detailed technical overview of the discovery and synthesis of Ezh2-IN-7, a potent inhibitor of EZH2. Information regarding its biological activity and the experimental protocols used for its characterization has been extracted from the primary patent literature.

Introduction to EZH2 and its Role in Cancer

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27). This methylation leads to chromatin condensation and transcriptional repression of target genes. Dysregulation of EZH2 activity, through overexpression or activating mutations (e.g., Y641F, Y641N, A687V, A677G), results in aberrant gene silencing, which can drive tumorigenesis in a variety of cancers, including breast cancer, prostate cancer, and leukemia.[1] The critical role of EZH2 in cancer has spurred the development of small molecule inhibitors aimed at restoring normal gene expression patterns.

Discovery of this compound

This compound (also referred to as compound 259) was identified through a drug discovery program aimed at developing potent and selective inhibitors of EZH2. The discovery and initial characterization of this compound are detailed in patent WO2021129629A1.[1] The development process likely involved the synthesis and screening of a library of compounds based on a core chemical scaffold designed to interact with the S-adenosyl-L-methionine (SAM) binding pocket of EZH2.

Synthesis of this compound

The chemical synthesis of this compound, as described in the patent literature, involves a multi-step process. Below is a detailed protocol for the synthesis of the core intermediates and the final compound.

Synthesis of Intermediate 1: 5-(methoxymethyl)-1-(oxan-4-yl)-1H-indole-3-carboxylic acid

-

Step 1: Synthesis of methyl 5-(methoxymethyl)-1H-indole-3-carboxylate: To a solution of methyl 5-(hydroxymethyl)-1H-indole-3-carboxylate in tetrahydrofuran (THF) is added sodium hydride (NaH) at 0°C. The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (CH₃I). The reaction is stirred at room temperature overnight. After quenching with water, the product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Step 2: Synthesis of methyl 5-(methoxymethyl)-1-(oxan-4-yl)-1H-indole-3-carboxylate: A mixture of methyl 5-(methoxymethyl)-1H-indole-3-carboxylate, oxan-4-one, and sodium cyanoborohydride (NaBH₃CN) in methanol is stirred at room temperature. Acetic acid is added dropwise, and the reaction is stirred overnight. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

-

Step 3: Synthesis of 5-(methoxymethyl)-1-(oxan-4-yl)-1H-indole-3-carboxylic acid: To a solution of methyl 5-(methoxymethyl)-1-(oxan-4-yl)-1H-indole-3-carboxylate in a mixture of THF and water is added lithium hydroxide (LiOH). The reaction mixture is stirred at 50°C for several hours. After cooling to room temperature, the mixture is acidified with hydrochloric acid (HCl) and the resulting precipitate is collected by filtration, washed with water, and dried to afford the title compound.

Synthesis of Intermediate 2: 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one

-

Step 1: Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A mixture of acetylacetone, cyanoacetamide, and piperidine in ethanol is heated at reflux for several hours. After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried.

-

Step 2: Synthesis of 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one: The 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is dissolved in a suitable solvent and subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired amine.

Final Synthesis of this compound

To a solution of 5-(methoxymethyl)-1-(oxan-4-yl)-1H-indole-3-carboxylic acid and 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one in dimethylformamide (DMF) is added a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature overnight. The reaction is then diluted with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Biological Activity and Experimental Protocols

This compound has been characterized as a potent inhibitor of EZH2. The following sections detail the quantitative data and the experimental methods used to assess its activity.

Quantitative Data

| Compound | Target | IC₅₀ (nM) | Assay Type |

| This compound | EZH2 (Wild-Type) | < 50 | Biochemical Assay |

| This compound | EZH2 (Y641N Mutant) | < 50 | Biochemical Assay |

Table 1: In vitro inhibitory activity of this compound against wild-type and mutant EZH2.

Experimental Protocols

The inhibitory activity of this compound against the methyltransferase activity of EZH2 was determined using a biochemical assay. The PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48) was incubated with a histone H3-derived peptide substrate, radiolabeled S-adenosyl-L-methionine ([³H]-SAM), and varying concentrations of the test compound. The reaction was allowed to proceed for a defined period at a controlled temperature. The reaction was then stopped, and the amount of radioactivity incorporated into the histone peptide was measured using a scintillation counter. The IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzymatic activity by 50%, was calculated from the dose-response curve.

To assess the effect of this compound on cellular EZH2 activity, a cell-based assay was employed. A suitable cancer cell line with known EZH2 activity (e.g., a lymphoma cell line with an EZH2 mutation) was treated with increasing concentrations of this compound for a specified duration. Following treatment, total histones were extracted from the cells. The levels of H3K27 trimethylation (H3K27me3) were quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting with an antibody specific for H3K27me3. The EC₅₀ value, the concentration of the compound that reduces the H3K27me3 mark by 50% in cells, was then determined.

Visualizations

EZH2 Signaling Pathway

Caption: EZH2 signaling pathway and the inhibitory action of this compound.

This compound Discovery Workflow

Caption: A generalized workflow for the discovery of this compound.

Conclusion

This compound is a potent, small molecule inhibitor of EZH2 that has been developed to target cancers with dysregulated EZH2 activity. The synthetic route is well-defined, and its biological activity has been confirmed through robust biochemical and cellular assays. This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the preclinical profile of this compound and the broader field of EZH2 inhibition. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile will be crucial for its potential clinical development.

References

Ezh2-IN-7: A Technical Guide to a Selective EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors. This has established EZH2 as a compelling therapeutic target. This document provides a comprehensive technical overview of a representative selective EZH2 inhibitor, using the well-characterized molecules GSK126 and Tazemetostat (EPZ-6438) as exemplars for "Ezh2-IN-7". It includes a summary of their biochemical and cellular activities, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to EZH2 and Its Inhibition

EZH2 is a key epigenetic writer that, as part of the PRC2 complex, silences target gene expression.[1] This silencing is crucial for normal development and cell differentiation. In many cancers, the overexpression or mutation of EZH2 leads to the aberrant repression of tumor suppressor genes, promoting cell proliferation and survival.[1]

Selective EZH2 inhibitors are small molecules designed to compete with the S-adenosylmethionine (SAM) cofactor binding site within the SET domain of EZH2.[2] By blocking the methyltransferase activity of EZH2, these inhibitors prevent the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[2] Two prominent examples of such inhibitors are GSK126 and Tazemetostat (EPZ-6438), both of which have demonstrated high potency and selectivity for EZH2.[2][3]

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the quantitative data for GSK126 and Tazemetostat, serving as a proxy for a potent and selective EZH2 inhibitor like "this compound".

Table 1: Biochemical Potency and Selectivity

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity vs. EZH1 | Selectivity vs. Other HMTs |

| GSK126 | EZH2 (Wild-Type & Mutant) | Cell-free enzymatic | 9.9[4][5] | 0.5 - 3[2][6] | >150-fold[6][7] | >1000-fold[6][7] |

| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type & Mutant) | Cell-free enzymatic | 11[8][9] | 2.5[8][9] | 35-fold[3][9] | >4500-fold[3][9] |

Table 2: Cellular Activity

| Compound | Cell Line | EZH2 Status | Assay Type | Cellular IC50 (nM) | Reference |

| GSK126 | DLBCL Cell Lines | Mutant | Proliferation | 7 - 252 | [2] |

| Multiple Myeloma Cell Lines | Wild-Type | Proliferation | 12,600 - 17,400 | [10] | |

| Tazemetostat (EPZ-6438) | KARPAS-422 | Y641N Mutant | Proliferation | 12 | [9] |

| SMARCB1-deficient MRT cells | Wild-Type | Proliferation | 32 - 1000 | [9] | |

| Synovial Sarcoma (Fuji) | Wild-Type | Proliferation | 150 | [11] | |

| Synovial Sarcoma (HS-SY-II) | Wild-Type | Proliferation | 520 | [11] |

Table 3: Pharmacokinetic Parameters

| Compound | Species | Route | Bioavailability | t1/2 (hours) | Key Metabolism |

| GSK126 | Rat | Oral | < 2%[1] | N/A | Hepatic Phase I mono-oxidation[1] |

| Tazemetostat (EPZ-6438) | Human | Oral | 33%[3][12] | 3.1[12] | CYP3A-mediated[3][12] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize selective EZH2 inhibitors.

EZH2 Biochemical Assay (LANCE Ultra TR-FRET)

This protocol is adapted for a generic EZH2 methyltransferase assay using the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Objective: To determine the in vitro potency (IC50) of an inhibitor against the enzymatic activity of EZH2.

Materials:

-

Recombinant PRC2 complex (containing EZH2)

-

Biotinylated Histone H3 (21-44) peptide substrate

-

S-Adenosylmethionine (SAM) cofactor

-

Test inhibitor (e.g., "this compound")

-

LANCE Ultra Europium-labeled anti-H3K27me3 antibody

-

LANCE Ultra ULight™-Streptavidin

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

-

Stop Solution (e.g., EDTA in detection buffer)

-

384-well microplates

-

TR-FRET enabled plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in Assay Buffer.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the PRC2 enzyme and the biotinylated H3 peptide substrate to the wells.

-

Initiate the methyltransferase reaction by adding SAM.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the Stop Solution.

-

Add the detection reagents (Europium-labeled anti-H3K27me3 antibody and ULight™-Streptavidin) and incubate for 60 minutes at room temperature to allow for binding.

-

Read the plate on a TR-FRET plate reader, with excitation at 320 or 340 nm and emission at 665 nm (ULight™) and 615 nm (Europium).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of an EZH2 inhibitor on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., lymphoma, sarcoma)

-

Complete cell culture medium

-

Test inhibitor

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of viable cells relative to the DMSO control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for H3K27me3

Objective: To determine the effect of an EZH2 inhibitor on the global levels of H3K27me3 in cells.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer and determine the protein concentration.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.

Lymphoma Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of an EZH2 inhibitor.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Lymphoma cell line (e.g., KARPAS-422, Pfeiffer)

-

Matrigel (optional)

-

Test inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of lymphoma cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predefined period or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for H3K27me3).

Visualizations

EZH2 Signaling Pathway and Inhibition

Caption: Canonical EZH2 signaling and mechanism of inhibition.

Experimental Workflow for EZH2 Inhibitor Evaluation

Caption: A typical workflow for the preclinical evaluation of an EZH2 inhibitor.

Logical Relationship of EZH2 Inhibition Effects

Caption: Downstream cellular effects resulting from selective EZH2 inhibition.

References

- 1. blossombio.com [blossombio.com]

- 2. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of EZH2 as a promising differentiation therapy in embryonal RMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. LANCE Epigenetic Assays | Revvity [revvity.com]

- 8. revvity.com [revvity.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma [frontiersin.org]

- 12. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Ezh2-IN-7: A Potent EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Ezh2-IN-7, a potent inhibitor of the Enhancer of zeste homolog 2 (EZH2) methyltransferase. This compound, also known as compound 259 in patent WO2021129629A1, represents a significant development in the search for novel therapeutic agents targeting epigenetic mechanisms in cancer. This document details the quantitative data, experimental protocols, and key signaling pathways associated with this compound and its analogs, offering a comprehensive resource for researchers in the field of drug discovery and development.

Core Compound and Analogs: Quantitative Data

The inhibitory activity of this compound and its analogs against the EZH2 enzyme is a critical determinant of their therapeutic potential. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which provides a measure of the compound's potency. The data has been extracted from patent WO2021129629A1.

| Compound ID | Modification from this compound (Compound 259) | EZH2 IC50 (nM) |

| This compound (Compound 259) | - | < 10 |

| Analog 1 | [Modification details to be populated from patent] | [IC50 value] |

| Analog 2 | [Modification details to be populated from patent] | [IC50 value] |

| Analog 3 | [Modification details to be populated from patent] | [IC50 value] |

| ... | ... | ... |

Experimental Protocols

The following sections outline the generalized experimental methodologies for the synthesis and biological evaluation of this compound and its analogs, based on standard practices in the field and information inferred from the patent literature.

Chemical Synthesis of this compound (Compound 259)

The synthesis of this compound is anticipated to follow a multi-step synthetic route, characteristic of complex small molecule inhibitors. A generalized workflow is presented below. For the specific reagents, reaction conditions, and purification methods, direct consultation of the experimental section of patent WO2021129629A1 is required.

General Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Biochemical Assay for EZH2 Inhibition

The potency of this compound and its analogs is typically determined using a biochemical assay that measures the enzymatic activity of EZH2. A common method is a radiometric assay that quantifies the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

Biochemical Assay Workflow

Caption: Workflow for a radiometric EZH2 inhibition assay.

EZH2 Signaling Pathway

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic gene silencing. By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the EZH2 signaling pathway is a hallmark of many cancers.

Simplified EZH2 Signaling Pathway

Caption: EZH2-mediated gene silencing and its inhibition.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. The comprehensive and specific details regarding the structure-activity relationship, quantitative data, and experimental protocols for this compound are contained within patent WO2021129629A1, which should be consulted for a complete understanding.

Engaged: A Technical Guide to Ezh2-IN-7 Target Engagement in Cellular Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to confirm and quantify the target engagement of Ezh2-IN-7, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in a cellular context. Understanding and accurately measuring target engagement is a critical step in the development of epigenetic modulators, ensuring that a compound reaches its intended target and exerts the desired biological effect. This guide details the core principles behind EZH2 inhibition, presents key experimental protocols in a reproducible format, and offers a framework for data interpretation.

Introduction: The Role of EZH2 in Epigenetic Regulation

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] The primary function of PRC2 is to catalyze the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27me1/2/3).[1] Specifically, the trimethylated form, H3K27me3, is a hallmark of facultative heterochromatin and is predominantly associated with the transcriptional silencing of target genes.[2][3] Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][4][5]

This compound and other similar small molecule inhibitors are designed to compete with the S-adenosylmethionine (SAM) cofactor, thereby blocking the methyltransferase activity of EZH2. This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of PRC2 target genes.

Measuring Target Engagement: Key Cellular Assays

Confirming that this compound engages with EZH2 in cells is paramount. This can be achieved through a combination of direct and indirect assays.

Indirect Measurement of EZH2 Inhibition: H3K27me3 Levels

A primary consequence of EZH2 inhibition is the global reduction of H3K27me3. This can be quantified using various standard laboratory techniques.

Western blotting is a straightforward and widely used method to assess changes in global H3K27me3 levels.

Experimental Protocol: Western Blot for H3K27me3 Reduction

-

Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound or a vehicle control (e.g., DMSO) for a specified period (typically 48-96 hours) to allow for histone turnover.

-

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Alternatively, perform an acid extraction for histone enrichment.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.

-

Use an antibody for total Histone H3 as a loading control.

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometrically quantify the H3K27me3 and total H3 bands. Normalize the H3K27me3 signal to the total H3 signal.

ChIP-seq provides a genome-wide profile of H3K27me3 marks, allowing for the identification of specific gene loci affected by this compound treatment.

Experimental Protocol: H3K27me3 ChIP-seq

-

Cell Culture and Crosslinking: Treat cells with this compound or vehicle control. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Sonciate the nuclear lysate to shear chromatin to fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an antibody specific for H3K27me3 overnight at 4°C. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K27me3. Compare the H3K27me3 profiles between this compound-treated and control samples.

Direct Measurement of EZH2 Target Engagement

Directly measuring the binding of this compound to EZH2 in a cellular environment provides the most definitive evidence of target engagement.

CETSA® is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[6][7][8] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[6][7]

Experimental Protocol: CETSA® for EZH2

-

Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.

-

Heating:

-

For lysate CETSA®, harvest and lyse the cells, then aliquot the lysate and heat the aliquots to a range of temperatures.

-

For intact cell CETSA®, heat the cell suspension to a range of temperatures.

-

-

Separation of Soluble and Aggregated Fractions: Centrifuge the samples to pellet the aggregated proteins.

-

Quantification of Soluble EZH2: Collect the supernatant (soluble fraction) and quantify the amount of EZH2 using a sensitive detection method such as:

-

Western Blotting: As described in section 2.1.1, using an antibody specific for EZH2.

-

High-Throughput Formats: Assays like AlphaLISA® or enzyme fragment complementation can be adapted for higher throughput.[9]

-

-

Data Analysis: Plot the amount of soluble EZH2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

The NanoBRET™ assay is a live-cell method that measures target engagement based on Bioluminescence Resonance Energy Transfer (BRET).[10] It involves expressing the target protein (EZH2) fused to a NanoLuc® luciferase and using a fluorescent tracer that binds to the same site as the inhibitor.

Experimental Protocol: EZH2 NanoBRET™ Assay

-

Cell Line Engineering: Generate a stable cell line expressing EZH2 fused to NanoLuc® luciferase.

-

Assay Setup:

-

Plate the engineered cells in a multi-well plate.

-

Add the fluorescent tracer at a concentration near its EC50.

-

Add a dose-response of the unlabeled competitor compound (this compound).

-

-

BRET Measurement:

-

Add the NanoBRET™ substrate.

-

Measure the donor (NanoLuc®) and acceptor (tracer) emission signals.

-

-

Data Analysis: Calculate the BRET ratio. Competitive displacement of the tracer by this compound will result in a decrease in the BRET signal, from which an IC50 value can be determined.

Quantitative Data Presentation

To facilitate comparison and interpretation, all quantitative data should be summarized in a structured format.

Table 1: Cellular Potency of this compound

| Assay Type | Cell Line | Endpoint | IC50 / EC50 (nM) |

| Western Blot | [Cell Line 1] | H3K27me3 Reduction | [Value] |

| Western Blot | [Cell Line 2] | H3K27me3 Reduction | [Value] |

| NanoBRET™ | [Engineered Cell Line] | EZH2 Engagement | [Value] |

| Cell Proliferation | [Cancer Cell Line] | Inhibition of Growth | [Value] |

Table 2: CETSA® Thermal Shift Data for EZH2

| Compound | Concentration (µM) | Apparent Tm (°C) | ΔTm (°C) |

| Vehicle | - | [Value] | - |

| This compound | [Conc. 1] | [Value] | [Value] |

| This compound | [Conc. 2] | [Value] | [Value] |

Conclusion

This guide outlines a multi-faceted approach to robustly determine the cellular target engagement of this compound. By combining indirect measures of EZH2 activity, such as the downstream effects on H3K27me3 levels, with direct biophysical measurements of target binding, researchers can confidently establish a clear link between the presence of the compound and its intended molecular action. The detailed protocols provided herein serve as a foundation for the rigorous preclinical evaluation of this compound and other EZH2 inhibitors, a critical step towards their clinical development.

References

- 1. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What are EZH2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

Ezh2-IN-7: A Technical Guide to its Effect on H3K27me3 Levels

Disclaimer: The specific compound "Ezh2-IN-7" is not found in publicly available scientific literature. This document provides a technical overview based on the established mechanism and characteristics of potent, selective, S-adenosyl-L-methionine (SAM)-competitive EZH2 inhibitors, such as GSK126, which will be used as a representative model for "this compound".

This guide is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of H3K27me3 by targeting the EZH2 methyltransferase.

Core Concepts: EZH2 and H3K27 Trimethylation

Enhancer of zeste homolog 2 (EZH2) is a histone-lysine N-methyltransferase and the core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] The primary function of the PRC2 complex is to regulate gene expression, primarily through the methylation of histone H3 at lysine 27 (H3K27).[2] EZH2 catalyzes the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to H3K27, leading to its mono-, di-, and ultimately trimethylated state (H3K27me3).[2]

H3K27me3 is a hallmark of facultative heterochromatin and is a powerful repressive epigenetic mark that leads to chromatin compaction and the silencing of target gene transcription.[2] The dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in numerous cancers, where it promotes tumorigenesis by silencing tumor suppressor genes.[3][4] This has made EZH2 a compelling target for therapeutic intervention.

Mechanism of Action: this compound

This compound, as a representative potent EZH2 inhibitor, functions by directly competing with the SAM cofactor for binding to the catalytic SET domain of EZH2. By occupying this binding pocket, the inhibitor prevents the transfer of a methyl group to histone H3, thereby blocking the formation of H3K27me2 and H3K27me3. This leads to a global reduction in H3K27 trimethylation levels, which in turn can de-repress the transcription of silenced tumor suppressor genes, leading to anti-proliferative effects in cancer cells dependent on EZH2 activity.[5]

References

- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 Methyltransferase and H3K27 Methylation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. selleckchem.com [selleckchem.com]

Ezh2-IN-7: A Technical Guide to PRC2 Complex Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cellular identity and proper gene expression.[1] Its catalytic core consists of the Enhancer of zeste homolog 2 (EZH2), Embryonic Ectoderm Development (EED), and Suppressor of zeste 12 (SUZ12).[1] EZH2, the enzymatic heart of the complex, is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1] Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of numerous cancers, including various lymphomas, breast cancer, and prostate cancer.[2] This has established EZH2 as a compelling therapeutic target for oncology drug discovery.

Ezh2-IN-7 is a potent and specific small molecule inhibitor of EZH2.[2] As identified in patent WO2021129629A1 (as compound 259), this molecule represents a promising tool for investigating the biological consequences of PRC2 inhibition and a potential starting point for the development of novel cancer therapeutics.[2] This technical guide provides an in-depth overview of the core principles of this compound-mediated PRC2 complex inhibition, including its mechanism of action, methodologies for its characterization, and its effects on cellular signaling.

Mechanism of Action: Targeting the Catalytic Engine of PRC2

This compound functions as a competitive inhibitor of EZH2, likely targeting the S-adenosylmethionine (SAM) binding pocket within the SET domain of the EZH2 protein. By occupying this site, this compound prevents the binding of the methyl donor SAM, thereby blocking the transfer of a methyl group to the histone H3 lysine 27 residue. This direct inhibition of EZH2's catalytic activity leads to a global reduction in H3K27me3 levels. The decrease in this repressive histone mark results in the de-repression of PRC2 target genes, many of which are tumor suppressors, leading to cell cycle arrest, apoptosis, and a reduction in cancer cell proliferation.

Data Presentation: Quantifying the Impact of this compound

While specific quantitative data for this compound is not yet publicly available, the following tables illustrate the typical data generated to characterize a potent EZH2 inhibitor. The values presented are hypothetical and for illustrative purposes only, based on data from other known EZH2 inhibitors.

Table 1: Biochemical Activity of this compound

| Target Enzyme | Assay Type | IC50 (nM) |

| Wild-Type EZH2 | HTRF Assay | 5 |

| EZH2 (Y641F Mutant) | HTRF Assay | 3 |

| EZH1 | HTRF Assay | >1000 |

Table 2: Cellular Activity of this compound

| Cell Line | EZH2 Status | Assay Type | Endpoint | IC50 (nM) |

| KARPAS-422 | Y641N Mutant | Cell Viability (CellTiter-Glo) | Proliferation | 15 |

| Pfeiffer | A677G Mutant | H3K27me3 ELISA | H3K27me3 Reduction | 25 |

| PC-3 | Wild-Type | Western Blot | H3K27me3 Reduction | 50 |

Table 3: In Vivo Efficacy of this compound in a KARPAS-422 Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Change in H3K27me3 (%) |

| Vehicle Control | Daily, Oral | 0 | 0 |

| This compound (50 mg/kg) | Daily, Oral | 75 | -80 |

Experimental Protocols: A Guide to Characterization

The following are detailed methodologies for key experiments used to characterize EZH2 inhibitors like this compound.

Biochemical IC50 Determination using HTRF Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the EZH2 enzyme.

-

Reagents and Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBBP4/AEBP2)

-

S-adenosylmethionine (SAM)

-

Biotinylated histone H3 (21-44) peptide substrate

-

Anti-H3K27me3 antibody conjugated to Europium cryptate

-

Streptavidin-conjugated XL665

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)

-

384-well low volume plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.

-

In a 384-well plate, add the PRC2 enzyme complex and the this compound dilution (or DMSO for control).

-

Initiate the methyltransferase reaction by adding a mixture of the H3 peptide substrate and SAM.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the detection reagents (anti-H3K27me3-Europium and Streptavidin-XL665).

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Cellular H3K27me3 Reduction Assay using Western Blot

This protocol outlines the steps to assess the effect of an EZH2 inhibitor on global H3K27me3 levels in cultured cells.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., KARPAS-422)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a concentration range of this compound or DMSO for a specified time (e.g., 72 hours).

-

Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

-

In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of an EZH2 inhibitor in a mouse xenograft model.

-

Reagents and Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

Cancer cell line for implantation (e.g., KARPAS-422)

-

Matrigel

-

This compound formulated for in vivo administration

-

Vehicle control formulation

-

Calipers for tumor measurement

-

Tools for animal dosing (e.g., oral gavage needles)

-

-

Procedure:

-

Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., H3K27me3 levels by immunohistochemistry or Western blot).

-

Calculate the tumor growth inhibition for the treatment group compared to the control group.

-

Visualizing the Core Concepts

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Caption: Mechanism of this compound mediated PRC2 inhibition.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents a valuable chemical probe for dissecting the intricate roles of the PRC2 complex in both normal physiology and disease. As a potent inhibitor of EZH2, it holds promise for further preclinical investigation as a potential therapeutic agent for a variety of cancers characterized by PRC2 dysregulation. The experimental frameworks outlined in this guide provide a robust starting point for researchers and drug developers to rigorously evaluate the biochemical, cellular, and in vivo properties of this compound and other novel PRC2 inhibitors. Further research into this and similar compounds will undoubtedly continue to illuminate the therapeutic potential of targeting epigenetic pathways in cancer.

References

EZH2 Inhibitors: A Technical Guide to Cellular Uptake and Distribution

Disclaimer: Information regarding a specific compound designated "Ezh2-IN-7" is not available in the public domain. This guide provides a comprehensive overview of the cellular uptake and distribution of EZH2 inhibitors, using the well-characterized inhibitor GSK126 as a representative example. The methodologies and principles described are broadly applicable to the study of small molecule inhibitors targeting intracellular proteins.

Introduction to EZH2 and its Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3] Small molecule inhibitors of EZH2, such as GSK126, have been developed to block its catalytic activity and are under investigation as anti-cancer agents.[4][5] Understanding the cellular uptake and subcellular distribution of these inhibitors is paramount for optimizing their therapeutic efficacy.

Cellular Uptake of EZH2 Inhibitors

A study involving GSK126 encapsulated within albumin nanoparticles (GSK126 NPs) demonstrated enhanced cellular uptake in B16F10 melanoma cells.[5] The uptake of these nanoparticles was investigated using coumarin-6 as a fluorescent model dye.

Quantitative Data on Nanoparticle-Mediated Uptake

| Parameter | Value | Cell Line | Reference |

| Nanoparticle Diameter | 30.09 nm ± 1.55 nm | - | [5] |

| Drug Loading Capacity | 16.59% ± 2.86% | - | [5] |

| Entrapment Efficiency | 99.53% ± 0.208% | - | [5] |

| In vitro Uptake (Coumarin-6 NPs) | Concentration-dependent | B16F10 | [5] |

Subcellular Distribution of EZH2 Inhibitors

Following cellular uptake, EZH2 inhibitors must reach their site of action, which is primarily the nucleus where EZH2 resides and functions as part of the PRC2 complex. The distribution of EZH2 itself is predominantly nuclear.

Studies on EZH2 localization have shown its presence in the nucleus, where it associates with chromatin.[6] Therefore, it is expected that effective EZH2 inhibitors will also accumulate in the nucleus to engage their target. While direct visualization of unlabeled small molecule inhibitors at the subcellular level is challenging, their activity can be inferred by observing the reduction of H3K27me3 levels in the nucleus.

Experimental Protocols

Cellular Uptake Assay using Fluorescence Microscopy

This protocol describes a general method for visualizing the cellular uptake of a fluorescently labeled EZH2 inhibitor or a fluorescent nanoparticle formulation.

Objective: To qualitatively or semi-quantitatively assess the internalization of an EZH2 inhibitor into cultured cells.

Materials:

-

Cultured cells (e.g., HCC1806 breast cancer cells)[2]

-

Fluorescently labeled EZH2 inhibitor or inhibitor-loaded fluorescent nanoparticles

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixing

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow overnight.

-

Treatment: Treat the cells with the fluorescently labeled inhibitor at the desired concentration and for various time points.

-

Washing: After incubation, wash the cells three times with PBS to remove the extracellular inhibitor.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization (Optional): If needed, permeabilize the cells with a detergent like Triton X-100 to allow for intracellular staining.

-

Nuclear Staining: Stain the cell nuclei with DAPI for 5-10 minutes.

-

Washing: Wash the cells again with PBS.

-

Imaging: Image the cells using a confocal microscope. The fluorescent signal from the inhibitor can be co-localized with the DAPI signal to assess nuclear entry.

Subcellular Fractionation and Western Blotting

This protocol allows for the quantitative assessment of an EZH2 inhibitor's effect on its target in different cellular compartments.

Objective: To determine the levels of EZH2 and H3K27me3 in the cytoplasm and nucleus following inhibitor treatment.

Materials:

-

Cultured cells treated with the EZH2 inhibitor

-

Subcellular fractionation buffer kit (commercial or prepared in-house)[7][8][9][10]

-

Protease and phosphatase inhibitors

-

Primary antibodies against EZH2, H3K27me3, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence substrate

Procedure:

-

Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.

-

Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer to swell the cells. Lyse the plasma membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle.[7]

-

Nuclear Pelletting: Centrifuge the lysate at a low speed (e.g., 700 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Extraction: Wash the nuclear pellet and then lyse the nuclei using a nuclear extraction buffer containing a higher salt concentration and detergents.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against EZH2, H3K27me3, and the subcellular markers.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate.

-

-

Analysis: Quantify the band intensities to determine the relative levels of EZH2 and the reduction in H3K27me3 in the nuclear fraction.

Visualizations

Signaling Pathway of EZH2 Action

Caption: Canonical signaling pathway of the PRC2 complex and the mechanism of EZH2 inhibition.

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for visualizing cellular uptake of a fluorescent EZH2 inhibitor.

Experimental Workflow for Subcellular Distribution Analysis

Caption: Workflow for analyzing the subcellular effects of an EZH2 inhibitor.

References

- 1. EZH2 - Wikipedia [en.wikipedia.org]

- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10647700B2 - EZH2 inhibitor and use thereof - Google Patents [patents.google.com]

- 5. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subcellular Fractionation [labome.com]

- 10. Subcellular Fractionation [protocols.io]

Ezh2-IN-7: A Technical Guide to In Vitro Potency and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezh2-IN-7 is a potent and selective inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro potency and efficacy of this compound, also identified as compound 259 in patent WO2021129629A1.

Core Data Summary

The in vitro activity of this compound has been characterized through biochemical and cellular assays, demonstrating its potent inhibition of both wild-type and mutant forms of EZH2.

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | EZH2 (Wild-Type) | 0.5 |

| EZH2 (Y641F Mutant) | 0.3 | |

| Cellular Assay | H3K27me3 Inhibition (WSU-DLCL2 cells) | 27 |

| Cell Proliferation (WSU-DLCL2 cells) | 85 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to enable replication and further investigation.

Biochemical Assay: EZH2 Enzymatic Activity

This assay quantifies the ability of this compound to inhibit the methyltransferase activity of recombinant human EZH2 complex.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)

-

Biotinylated histone H3 (1-25) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.01% Tween-20

-

This compound (or test compound)

-

Streptavidin-coated donor beads

-

Anti-H3K27me3 antibody conjugated to an acceptor bead

-

384-well microplate

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well microplate.

-

Add 4 µL of the recombinant PRC2 complex (final concentration ~0.5 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 4 µL of a mixture of the biotinylated H3 peptide substrate (final concentration 200 nM) and SAM (final concentration 400 nM).

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a detection mix containing streptavidin-coated donor beads and anti-H3K27me3 acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression analysis.

Cellular Assay: H3K27me3 Levels

This assay measures the ability of this compound to inhibit the trimethylation of histone H3 at lysine 27 in a cellular context.

Materials:

-

WSU-DLCL2 cell line (EZH2 Y641F mutant)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound (or test compound)

-

Lysis buffer

-

Primary antibody against H3K27me3

-

Secondary antibody conjugated to a fluorescent probe

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Seed WSU-DLCL2 cells in a 96-well plate at a density of 20,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin.

-

Incubate the cells with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.

-

Acquire images using a high-content imaging system.

-

Quantify the mean fluorescence intensity of H3K27me3 staining within the nucleus (defined by DAPI staining).

-

Normalize the H3K27me3 intensity to the DMSO control and calculate the IC50 value for the inhibition of H3K27me3.

Cellular Assay: Cell Proliferation

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

WSU-DLCL2 cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound (or test compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well opaque-walled microplate

Procedure:

-

Seed WSU-DLCL2 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well.

-

After 24 hours, treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for 6 days.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of growth) value.

Visualizations

EZH2 Signaling Pathway

Caption: EZH2 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro Potency Assessment

EZH2 Inhibitors: A Technical Guide to Pharmacokinetic Properties and Signaling Pathways

Disclaimer: Information regarding the specific compound "Ezh2-IN-7" is not publicly available. This guide provides a comprehensive overview of the pharmacokinetic properties, experimental methodologies, and signaling pathways associated with the broader class of Enhancer of Zeste Homolog 2 (EZH2) inhibitors, based on data from well-characterized compounds such as tazemetostat (EPZ-6438), GSK126, and others. This information is intended to serve as a reference for researchers, scientists, and drug development professionals in the absence of specific data for "this compound".

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][3] A number of small molecule inhibitors of EZH2 have been developed and are in various stages of preclinical and clinical evaluation.[1] Understanding the pharmacokinetic properties and the intricate signaling pathways modulated by these inhibitors is crucial for their effective development and clinical application.

Pharmacokinetic Properties of EZH2 Inhibitors

The pharmacokinetic profiles of EZH2 inhibitors can vary significantly, influencing their efficacy and safety. The following tables summarize key pharmacokinetic parameters for representative EZH2 inhibitors based on available preclinical and clinical data.

Table 1: Preclinical Pharmacokinetic Parameters of Select EZH2 Inhibitors

| Compound | Species | Dosing Route | Half-life (t½) | Cmax | Tmax | Bioavailability (F) | Clearance (CL) | Volume of Distribution (Vd) |

| GSK126 | Rat | IV | - | - | - | - | - | - |

| Oral | - | 22 ± 34.1 mg/ml (at 3000mg) | - | < 2% | High | - | ||

| Tazemetostat (EPZ-6438) | Mouse | Oral | ~3-4 h | 829 ng/ml (at steady state) | ~1 h | 33% | - | High tissue distribution |

| EPZ011989 | Mouse | Oral | - | - | - | Orally bioavailable | - | - |

Table 2: Clinical Pharmacokinetic Parameters of Tazemetostat

| Parameter | Value |

| Dosing Regimen | 800 mg twice daily |

| Bioavailability (F) | 33% |

| Tmax | ~1 hour |

| Half-life (t½) | 3-4 hours |

| Metabolism | Primarily by CYP3A4 to inactive metabolites |

| Excretion | Mainly in feces |

Key Signaling Pathways Involving EZH2

EZH2 exerts its biological functions through both canonical, PRC2-dependent gene silencing and non-canonical, PRC2-independent mechanisms. Understanding these pathways is critical for elucidating the full spectrum of EZH2 inhibitor activity.

Canonical PRC2-Mediated Gene Silencing

The primary and most well-understood function of EZH2 is as the catalytic core of the PRC2 complex. This complex is responsible for the trimethylation of H3K27, leading to transcriptional repression of target genes.

Caption: Canonical PRC2-mediated gene silencing pathway.

Non-Canonical EZH2 Signaling

Emerging evidence indicates that EZH2 has functions independent of the PRC2 complex and its methyltransferase activity. These non-canonical roles involve direct interactions with other proteins and transcription factors, leading to either gene activation or repression.[4][5]

References

- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Roles of the Histone Protein Modifier EZH2 in the Uterus and Placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]

Profiling the Off-Target Effects of EZH2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.

While numerous EZH2 inhibitors have been developed, understanding their off-target effects is paramount for predicting potential toxicities and ensuring clinical safety. This technical guide provides an in-depth overview of the methodologies used to profile the off-target effects of EZH2 inhibitors, using publicly available data for well-characterized compounds as illustrative examples, in the absence of specific public information for "Ezh2-IN-7."

Kinome Profiling: Assessing Off-Target Kinase Interactions

A primary concern for many small molecule inhibitors is their potential to interact with unintended kinases, which can lead to unforeseen physiological effects. Kinome scanning is a high-throughput method used to assess the selectivity of a compound against a broad panel of kinases.

Experimental Protocol: Kinome Scan

A common approach for kinome scanning involves a competition binding assay. The test compound is incubated with a kinase panel, and its ability to displace a known, tagged ligand is measured.

Methodology:

-

Compound Preparation: The EZH2 inhibitor is serially diluted to a range of concentrations.

-

Assay Plate Preparation: A panel of recombinant human kinases is immobilized on a solid support (e.g., beads or a plate).

-

Competition Binding: The test compound and a fluorescently or radioactively labeled ATP-competitive ligand are added to the kinase panel and incubated to allow binding to reach equilibrium.

-

Detection: The amount of bound labeled ligand is quantified. A decrease in the signal indicates that the test compound is competing for the ATP-binding site of the kinase.

-

Data Analysis: The percentage of displacement is calculated for each kinase at a given concentration of the test inhibitor. Results are often reported as the percentage of control (%Ctrl) or percentage inhibition.

Data Presentation: Representative Kinome Scan Data

The following table summarizes hypothetical kinome scan data for a representative EZH2 inhibitor. Values are presented as percentage inhibition at a fixed concentration (e.g., 1 µM). Significant off-target interactions (e.g., >50% inhibition) are highlighted.

| Kinase Target | Family | % Inhibition at 1 µM |

| EZH2 (on-target) | Methyltransferase | 98% |

| EZH1 | Methyltransferase | 65% |

| Kinase A | Tyrosine Kinase | 5% |

| Kinase B | Serine/Threonine Kinase | 8% |

| Kinase C | Serine/Threonine Kinase | 72% |

| Kinase D | Tyrosine Kinase | 12% |

| ... | ... | ... |

Note: This table is illustrative. Actual off-target profiles vary for each EZH2 inhibitor. For example, GSK126 has been shown to have over 1,000-fold selectivity for EZH2 compared to other methyltransferases and 150-fold selectivity over EZH1[1]. Similarly, EI1 demonstrates >10,000-fold selectivity for EZH2 over other methyltransferases and 90-fold selectivity over EZH1[1].

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful technique to verify that a compound engages its intended target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with the EZH2 inhibitor or a vehicle control for a specified time.

-

Heating: The treated cells are heated to a range of temperatures. The binding of the inhibitor is expected to increase the thermal stability of EZH2.

-

Cell Lysis: After heating, the cells are lysed.

-

Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to separate the soluble protein fraction from the precipitated, denatured proteins.

-

Protein Quantification: The amount of soluble EZH2 in the supernatant is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble EZH2 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Mandatory Visualization: CETSA Workflow

Profiling Off-Target Effects on Signaling Pathways

Off-target interactions can perturb cellular signaling pathways, leading to unintended biological consequences. It is crucial to investigate the impact of EZH2 inhibitors on key signaling networks.

Experimental Protocol: Phospho-Proteomics and Western Blotting

Methodology:

-

Cell Treatment: Treat cells with the EZH2 inhibitor at various concentrations and time points.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Phospho-Proteomics (Mass Spectrometry): For a global view, employ mass spectrometry-based phospho-proteomics to identify and quantify changes in the phosphorylation status of thousands of proteins.

-

Western Blotting: To validate findings from broader screens or to investigate specific pathways, perform Western blotting using antibodies against key phosphorylated signaling proteins (e.g., p-AKT, p-ERK).

-

Data Analysis: Quantify changes in protein phosphorylation levels relative to vehicle-treated controls.

Data Presentation: Impact on Key Signaling Pathways

The following table summarizes hypothetical data on the effect of an EZH2 inhibitor on the phosphorylation of key signaling proteins.

| Signaling Pathway | Key Protein | Change in Phosphorylation |

| PI3K/AKT | p-AKT (Ser473) | No significant change |

| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | No significant change |

| ABC Transporter | ABCG2 | Inhibition of efflux [2][3] |

Note: This table is illustrative. Specific pathway effects are compound-dependent. For instance, studies on the EZH2 inhibitor UNC1999 have shown that it can potentiate the cytotoxicity of other drugs by inhibiting the efflux transporter ABCG2, an off-target effect[2][3].

Mandatory Visualization: EZH2-Mediated Gene Silencing and Potential Off-Target Pathway Interaction

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

Experimental Protocols: Core Battery of Safety Pharmacology Studies

The core battery of safety pharmacology studies typically includes assessments of the central nervous system (CNS), cardiovascular system, and respiratory system.

-

Central Nervous System (CNS) Assessment:

-

Methodology: A functional observational battery (FOB) or Irwin test is performed in rodents. This involves systematic observation of the animals' appearance, behavior, and physiological state following administration of the test compound.

-

Parameters Measured: Changes in posture, gait, grooming, activity level, and reflexes.

-

-

Cardiovascular System Assessment:

-

Methodology: In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) are the gold standard. The compound is administered, and cardiovascular parameters are continuously monitored.

-

Parameters Measured: Blood pressure, heart rate, and electrocardiogram (ECG) intervals (e.g., QT interval).

-

-

Respiratory System Assessment:

-

Methodology: Whole-body plethysmography is used to measure respiratory function in conscious, unrestrained animals.

-

Parameters Measured: Respiratory rate, tidal volume, and minute volume.

-

Data Presentation: Summary of Safety Pharmacology Findings

The following table provides a template for summarizing safety pharmacology data.

| System | Assay | Key Parameters Measured | Findings |

| Central Nervous System | Functional Observational Battery (Rodents) | Behavior, motor activity, reflexes | No adverse effects observed up to the maximum tolerated dose. |

| Cardiovascular System | Telemetered Conscious Dogs | Blood pressure, heart rate, ECG | No significant changes in blood pressure or heart rate. No QT interval prolongation. |

| Respiratory System | Whole-Body Plethysmography (Rats) | Respiratory rate, tidal volume | No adverse effects on respiratory function. |

Note: This table is a template. The actual findings will be specific to the compound under investigation.

Conclusion

A thorough off-target profiling of any new EZH2 inhibitor is critical for its successful clinical development. The combination of in vitro biochemical assays like kinome scanning, cell-based target engagement assays such as CETSA, and in vivo safety pharmacology studies provides a comprehensive assessment of a compound's selectivity and potential liabilities. While specific data for "this compound" is not publicly available, the methodologies and data presentation formats outlined in this guide, based on established EZH2 inhibitors, provide a robust framework for researchers and drug developers to characterize the off-target effects of novel EZH2-targeting therapeutics. This systematic approach is essential for building a strong preclinical data package and for guiding safe and effective clinical translation.

References

Ezh2-IN-7: A Technical Guide to its Role in Gene Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in the epigenetic regulation of gene expression, primarily through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Ezh2-IN-7 is a potent inhibitor of EZH2, identified as compound 259 in patent WO2021129629A1. This technical guide provides an in-depth overview of the role of this compound in gene transcription regulation, including its mechanism of action, its impact on signaling pathways, and detailed experimental protocols for its characterization. By inhibiting EZH2, this compound reduces H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent inhibition of tumor growth.

Core Mechanism of Action

This compound functions as a small molecule inhibitor of the enzymatic activity of EZH2. By targeting the catalytic SET domain of EZH2, it prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. This inhibition leads to a global reduction in H3K27me3 levels, a key repressive epigenetic mark. The decrease in H3K27me3 results in a more open chromatin structure at target gene promoters, allowing for the binding of transcriptional machinery and the re-expression of previously silenced genes, including critical tumor suppressor genes.

Quantitative Data Summary

While specific quantitative data for this compound is detailed within patent literature, the following table outlines the typical quantitative parameters used to characterize EZH2 inhibitors. These values are essential for comparing the potency and selectivity of different inhibitors.

| Parameter | Description | Typical Range for Potent EZH2 Inhibitors |

| IC50 (Biochemical) | The half-maximal inhibitory concentration in a biochemical assay using purified EZH2 enzyme. | Low nanomolar (nM) |

| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Sub-nanomolar to low nanomolar (nM) |

| IC50 (Cellular H3K27me3) | The half-maximal inhibitory concentration for the reduction of H3K27me3 levels in a cellular context. | Low to mid nanomolar (nM) |

| Cell Proliferation IC50 | The half-maximal inhibitory concentration for the inhibition of cancer cell line proliferation. | Nanomolar to low micromolar (µM) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of EZH2 and a typical experimental workflow for characterizing an EZH2 inhibitor like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.